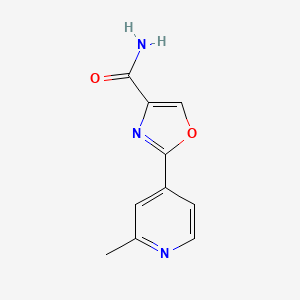
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound, with its unique structure comprising a cyclopropyl group, thiophene ring, pyrazole, and triazole moieties, showcases significant versatility and reactivity, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the pyrazole ring: : Starting from a suitable diketone or hydrazine derivative.
Introduction of the cyclopropyl group: : Utilizing cyclopropanation reactions.
Incorporation of the thiophene ring: : Through palladium-catalyzed coupling reactions.
Assembly of the triazole ring: : Often achieved via Click Chemistry, using azide and alkyne precursors.
Final coupling: : Combining all subunits under optimized conditions, often involving amide bond formation.
Industrial Production Methods
For large-scale production, the process is scaled up using continuous flow chemistry techniques to ensure high yield and purity. The conditions are meticulously controlled, with parameters such as temperature, pressure, and pH being optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:
Oxidation: : Conversion to corresponding sulfoxides or sulfones when the thiophene ring is involved.
Reduction: : Reduction of functional groups such as the nitro or carbonyl groups within the molecule.
Substitution: : Especially nucleophilic substitution reactions on the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: : Often employs oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid) under mild conditions.
Reduction: : Utilizes reagents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: : Conducted in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products Formed from These Reactions
Oxidation leads to sulfoxides or sulfones.
Reduction results in amino derivatives or alcohols, depending on the functional groups reduced.
Substitution yields various substituted pyrazole or triazole derivatives.
Aplicaciones Científicas De Investigación
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide finds applications in several areas:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential bioactive properties, including antimicrobial and anti-inflammatory effects.
Medicine: : Explored for therapeutic uses, particularly in targeting specific enzymes or pathways in disease treatment.
Industry: : Utilized in the development of new materials, including polymers and advanced coatings.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve:
Binding to active sites: : Modifying enzyme activity.
Interference with signaling pathways: : Affecting cellular processes. The unique structure allows it to fit into binding sites with high specificity, thereby influencing the activity of these targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(3-thiophenyl)-1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazole-4-carboxamide: : Lacks the cyclopropyl group.
N-(2-(5-cyclopropyl)-1H-pyrazol-1-yl)ethyl-1H-1,2,3-triazole-4-carboxamide: : Missing the thiophene ring.
Uniqueness
The presence of both the cyclopropyl group and the thiophene ring in N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide provides unique steric and electronic properties, making it more reactive and versatile compared to its similar counterparts. The combination of these groups results in improved binding affinity and specificity in biological systems, enhancing its potential for various applications.
Is there a specific section you'd like to dive deeper into or any other way I can assist?
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-21-9-14(18-20-21)16(23)17-5-6-22-15(11-2-3-11)8-13(19-22)12-4-7-24-10-12/h4,7-11H,2-3,5-6H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUHYMHVMMIMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2785422.png)

![N-[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2785425.png)
![7-ethyl-3-methyl-1-[2-(morpholin-4-yl)ethyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785427.png)


![3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B2785434.png)

![N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2785438.png)

![3-methoxy-2-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde](/img/structure/B2785440.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2785442.png)
